2-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound with the molecular formula C15H11BrN2OS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the bromination of N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Coupling Reactions: Reagents include palladium catalysts and boronic acids, with conditions involving the use of a base and an inert atmosphere.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.
Coupling Reactions: Products are typically biaryl compounds formed through the coupling of the benzamide moiety with another aromatic ring.
Scientific Research Applications
2-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies investigating the biological activity of benzothiazole derivatives, including their antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 2-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzothiazole moiety is known to interact with various biological targets, including DNA and proteins, which can lead to anticancer or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-methyl-1,3-benzothiazol-2-yl)benzamide: Lacks the bromine atom, which can affect its reactivity and biological activity.
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
2-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide: Contains an iodine atom, which can lead to different reactivity patterns compared to the bromine derivative
Uniqueness
2-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution and coupling reactions.
Properties
IUPAC Name |
2-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-9-6-7-12-13(8-9)20-15(17-12)18-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVBSFGGCJIVAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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